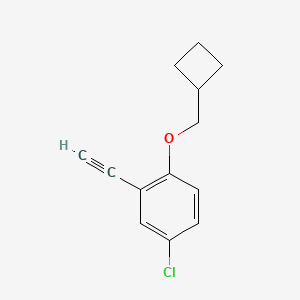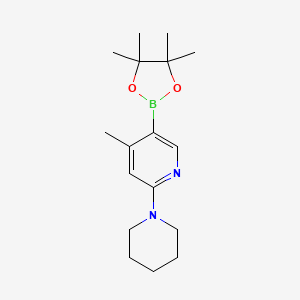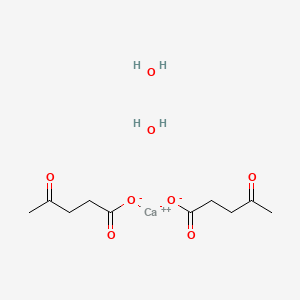
Calcium 4-oxopentanoate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium levulinate dihydrate is a relatively new compound in the field of calcium supplements. It is produced through the reaction of levulinic acid with calcium hydroxide, resulting in a formulation with a high calcium content. This compound is known for its low molecular weight and organic calcium ion structure, making it a promising alternative to traditional calcium supplements like calcium lactate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium levulinate dihydrate is synthesized through a direct reaction between levulinic acid and calcium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrate form. The process involves heating the reactants in a suitable solvent, followed by crystallization to obtain the final product.
Industrial Production Methods: On an industrial scale, the production of calcium levulinate dihydrate involves large-scale reactors where levulinic acid and calcium hydroxide are mixed in precise proportions. The reaction mixture is then subjected to controlled heating and cooling cycles to promote crystallization. The resulting crystals are filtered, washed, and dried to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium levulinate dihydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize calcium levulinate dihydrate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of calcium levulinate dihydrate can lead to the formation of levulinic acid derivatives.
Reduction: Reduction reactions can produce various reduced forms of calcium levulinate dihydrate.
Substitution: Substitution reactions can result in the formation of different calcium salts and organic compounds.
Wissenschaftliche Forschungsanwendungen
Calcium levulinate dihydrate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Calcium levulinate dihydrate is utilized in biological studies to investigate calcium metabolism and its effects on cellular processes.
Medicine: It is explored as a potential calcium supplement for treating calcium deficiencies and related health conditions.
Industry: The compound is used in the production of calcium-based materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which calcium levulinate dihydrate exerts its effects involves its role as a source of calcium ions. Calcium ions are essential for various physiological processes, including muscle contraction, nerve function, and bone formation. Calcium levulinate dihydrate provides a readily available source of calcium, which can be absorbed and utilized by the body.
Molecular Targets and Pathways:
Calcium Channels: Calcium levulinate dihydrate interacts with calcium channels in cell membranes, facilitating the influx of calcium ions into cells.
Bone Formation: It plays a role in bone mineralization by providing calcium for the formation of hydroxyapatite crystals in bones.
Cell Signaling: Calcium ions released from calcium levulinate dihydrate can act as secondary messengers in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Calcium Lactate
Calcium Carbonate
Calcium Citrate
Calcium Gluconate
Eigenschaften
Molekularformel |
C10H18CaO8 |
|---|---|
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
calcium;4-oxopentanoate;dihydrate |
InChI |
InChI=1S/2C5H8O3.Ca.2H2O/c2*1-4(6)2-3-5(7)8;;;/h2*2-3H2,1H3,(H,7,8);;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
WQFDRFDIWAMOPA-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].O.O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



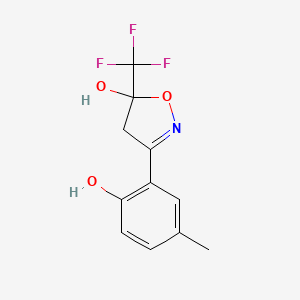
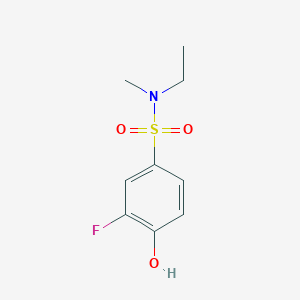
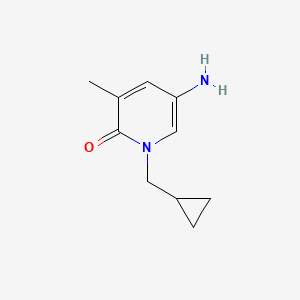
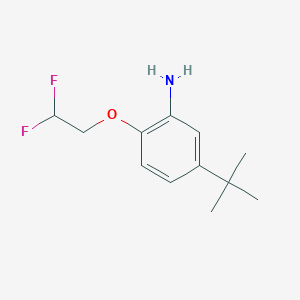
![2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid](/img/structure/B15340303.png)
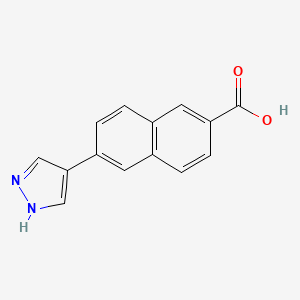

![methyl (1S,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B15340307.png)
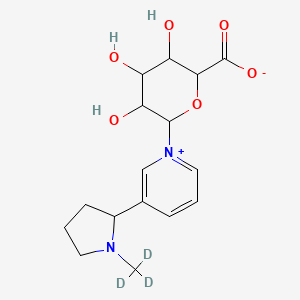
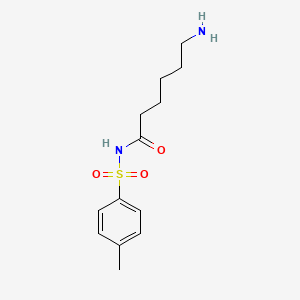
![2-(5-(3,4-Dimethoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B15340325.png)
